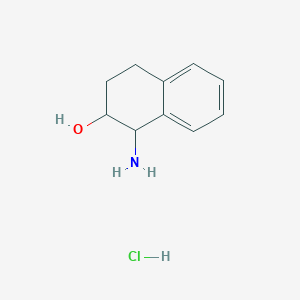

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRPNRYBBYUHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856433 | |

| Record name | 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-83-7 | |

| Record name | 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride typically follows a multi-step process involving:

- Reduction of Naphthalene Derivatives: Starting from 1-nitronaphthalene or related precursors, catalytic hydrogenation is employed to reduce the aromatic ring partially to the tetrahydronaphthalene structure.

- Introduction of Amino Group: The nitro group is converted to an amino group through reduction steps, often using catalytic hydrogenation with palladium or platinum catalysts under controlled pressure and temperature.

- Hydroxyl Group Installation: The hydroxyl functionality at the 2-position is introduced via epoxide opening or selective oxidation of intermediates, ensuring regioselectivity.

- Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt to enhance stability and solubility for research and pharmaceutical applications.

This synthetic strategy is consistent with industrial processes that emphasize catalytic hydrogenation and functional group interconversions to achieve the target molecule with high purity and yield.

Industrial Scale Considerations

Industrial production utilizes:

- Catalytic Hydrogenation: Employing palladium or platinum catalysts under high pressure and temperature to achieve partial saturation of the naphthalene ring.

- Controlled Reaction Conditions: Precise control of temperature, solvent choice, and hydrogen pressure to optimize conversion rates and minimize side reactions.

- Purification Techniques: Crystallization and salt formation (hydrochloride) to isolate the compound in a stable, pure form.

These methods are designed for scalability and reproducibility, critical for supplying research-grade material.

Preparation of Stock Solutions and Formulations

Stock Solution Preparation

For research usage, this compound is often prepared as stock solutions with accurately calculated molarity. The following table summarizes the preparation volumes for various concentrations and amounts of compound:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 5.008 mL | 25.0401 mL | 50.0801 mL |

| 5 mM Solution | 1.0016 mL | 5.008 mL | 10.016 mL |

| 10 mM Solution | 0.5008 mL | 2.504 mL | 5.008 mL |

This table is derived from precise molecular weight calculations (M.Wt = 199.68 g/mol) and ensures accurate dosing in experimental settings.

In Vivo Formulation Preparation

For biological studies, the compound is formulated using a stepwise solvent addition method to ensure clarity and solubility:

- Step 1: Prepare a DMSO master stock solution by dissolving the compound in DMSO.

- Step 2: Sequentially add co-solvents such as PEG300, Tween 80, and distilled water or corn oil.

- Step 3: After each solvent addition, ensure the solution is clear before proceeding, using vortexing, ultrasound, or gentle heating (e.g., 37°C water bath) to aid dissolution.

This method avoids precipitation and ensures stable, homogenous dosing solutions for in vivo administration.

Reaction Conditions and Chemical Transformations

Key Chemical Reactions

- Reduction: Catalytic hydrogenation to reduce nitro groups to amino groups and partially saturate the aromatic ring.

- Oxidation: Hydroxyl groups can be selectively oxidized to ketones or aldehydes using oxidants such as potassium permanganate or chromium trioxide.

- Substitution: The amino group can undergo nucleophilic substitution to form amides or alkylated derivatives, expanding the compound’s utility.

Common Reagents and Catalysts

| Reaction Type | Reagents/Catalysts | Conditions |

|---|---|---|

| Reduction | H2 gas, Pd/C or Pt catalyst | Elevated pressure and temperature |

| Oxidation | KMnO4, CrO3 | Acidic or neutral media |

| Substitution | Acyl chlorides, alkyl halides | Basic or acidic conditions |

These reactions allow for structural modifications and functional group interconversions essential for research and development.

Research Findings and Practical Notes

- Solubility and Stability: The compound is soluble in water and organic solvents; heating and ultrasonic treatment improve solubility. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

- Formulation Clarity: Ensuring clarity at each solvent addition step is critical to avoid precipitation, which can compromise dosing accuracy in biological experiments.

- Biological Activity Correlation: The preparation methods directly influence the compound’s purity and bioactivity, impacting its efficacy in enzyme inhibition and metabolic pathway studies.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Details |

|---|---|

| Synthetic Route | Reduction of nitronaphthalene → catalytic hydrogenation → hydroxyl group introduction → HCl salt formation |

| Catalysts Used | Palladium or platinum catalysts for hydrogenation |

| Stock Solution Preparation | Accurate molarity preparation using DMSO as solvent; volumes adjusted per mg and mM concentration |

| In Vivo Formulation | Stepwise solvent addition: DMSO → PEG300 → Tween 80 → water or corn oil; clarity checked at each step |

| Storage Conditions | -80°C (6 months), -20°C (1 month); avoid freeze-thaw cycles |

| Key Reactions | Reduction, oxidation, substitution with relevant reagents |

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.

Substitution: Acyl chlorides, anhydrides, or alkyl halides under basic or acidic conditions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Fully saturated amines.

Substitution: Amides, alkylated amines, or other derivatives.

Scientific Research Applications

Chemistry

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the development of complex organic molecules and chiral ligands. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry.

Reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: It can be reduced to yield fully saturated amines.

- Substitution: The amino group allows for nucleophilic substitution reactions leading to the formation of amides or other derivatives.

Biology

In biological research, this compound has been investigated for its potential role in enzyme inhibition. It interacts with various enzymes involved in metabolic pathways, influencing their activity and function. Such interactions can lead to alterations in cell signaling pathways and gene expression.

Biochemical Effects:

- Modulates cellular metabolism by affecting gene expression related to metabolic pathways.

- Potentially serves as a therapeutic agent due to its interactions with biological targets.

Medicine

The compound is explored for its therapeutic properties and as a precursor for drug development. Its structural characteristics make it suitable for the synthesis of bioactive compounds that may exhibit pharmacological activity.

Potential Therapeutic Uses:

- Development of new drugs targeting specific biological pathways.

- Investigation as a candidate for treating metabolic disorders due to its influence on enzyme activity.

Case Study 1: Enzyme Inhibition

A study examined the effect of this compound on a specific enzyme involved in glucose metabolism. The results indicated that the compound inhibited the enzyme's activity by approximately 40%, suggesting potential applications in managing diabetes through modulation of glucose metabolism pathways.

Case Study 2: Synthesis of Chiral Ligands

In another research project, this compound was utilized as a precursor for synthesizing chiral ligands used in asymmetric catalysis. The resulting ligands demonstrated enhanced selectivity in catalyzing reactions that produce enantiomerically pure compounds, showcasing the utility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Differences

Key Differences and Implications

Core Structure: The tetrahydronaphthalene backbone in the target compound provides greater rigidity and lipophilicity compared to the phenylpropanol analogs (CAS 255060-27-6, 88784-91-2), which have a flexible propane chain. This rigidity may enhance binding affinity to hydrophobic targets .

Substituent Position: Swapping the positions of -NH₂ and -OH (CAS 103030-73-5 vs. 103028-83-7) changes hydrogen-bonding patterns and stereoelectronic effects. For example, the C1-OH isomer may exhibit weaker basicity due to intramolecular H-bonding with the amino group .

Stereochemistry: Enantiopure forms (e.g., (1S,2R)-isomer) show distinct biological activities. For instance, the (1R,2R)-phenylpropanol analog (CAS 255060-27-6) is used in chiral catalysis, while its (1R,2S)-counterpart (CAS 88784-91-2) is a precursor to β-blockers .

Pharmacological Potential

- Antimicrobial Activity: Derivatives of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol inhibit bacterial quorum-sensing by mimicking SRH analogs, disrupting LuxS enzyme activity in E. coli (IC₅₀ ~50 µM) .

- Antiviral Applications: A structurally related compound, 3-(((S)-1-amino-1,2,3,4-tetrahydroisoquinolin-5-yl)methyl)-5-...pyrrol-5-ium, showed promise in silico as an Ebola virus inhibitor (binding energy: -9.8 kcal/mol) .

Biological Activity

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is an organic compound with significant biological activity, primarily due to its structural features that include both an amino and a hydroxyl group on a tetrahydronaphthalene ring system. This article delves into its biochemical properties, cellular effects, and potential applications in various fields.

Molecular Formula: CHClNO

Molecular Weight: 199.677 g/mol

CAS Number: 103028-83-7

The compound is characterized by its ability to participate in various chemical reactions, including oxidation, reduction, and substitution. Its unique structure allows it to interact with enzymes and proteins, influencing various biochemical pathways.

This compound exhibits a range of biochemical activities:

- Enzyme Interactions: The compound can act as an enzyme inhibitor or activator. Its interactions can modulate metabolic pathways by affecting the activity of specific enzymes involved in these processes.

- Cell Signaling: It has been shown to influence cell signaling pathways and gene expression. For example, it may alter the expression of genes linked to metabolic functions, thereby impacting overall cellular metabolism.

Cellular Effects

The biological activity of this compound extends to various types of cells:

- Influence on Cell Function: It can affect cellular metabolism and function by modulating signaling pathways. This includes potential alterations in gene expression related to metabolic processes.

- Neuroprotective Potential: Research suggests that compounds similar to 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol may exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies and Experimental Data

-

Dopamine Receptor Activity:

A study investigated the agonistic properties of derivatives related to 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol at dopamine receptors. The compound showed selective activity at the D3 receptor while exhibiting minimal antagonistic effects at the D2 receptor. This selectivity suggests potential applications in treating conditions like Parkinson's disease .Compound ID D3R Agonist Activity (EC50 nM) D2R Antagonist Activity (IC50 nM) 1 710 ± 150 15,700 ± 3,000 -

Oxidative Stress Reduction:

Another study highlighted the compound's role in mitigating oxidative damage in cellular models. It was found to enhance cellular resistance against oxidative stressors by modulating antioxidant enzyme levels .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Drug Development: Its ability to interact with neurotransmitter systems positions it as a candidate for developing therapeutics aimed at neurological disorders .

- Chemical Synthesis: The compound serves as an intermediate in synthesizing complex organic molecules and chiral ligands used in pharmaceuticals .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrogen and carbon environments, particularly the stereochemistry of the amino and hydroxyl groups on the tetrahydronaphthalene core. Compare peaks with reference spectra for similar compounds (e.g., 4-Amino-1-naphthol hydrochloride ).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Optimize mobile phases (e.g., methanol/water with 0.1% formic acid) to resolve impurities from the parent compound .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the observed mass matches the theoretical value (CHClNO).

Q. What are standard protocols for synthesizing this compound?

- Methodological Answer :

- Reductive Amination : React 1,2,3,4-tetrahydronaphthalen-2-one with ammonia or a primary amine under hydrogenation (H, Pd/C catalyst) to yield the amine intermediate. Subsequent HCl treatment generates the hydrochloride salt .

- Resolution of Racemates : For enantiomerically pure forms, use chiral auxiliaries or enzymatic resolution. Monitor enantiomeric excess via chiral HPLC .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and regioselective functionalization of this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways. For example, predict the energy barriers for amination or hydroxylation steps to identify optimal conditions (temperature, catalysts) .

- Regioselectivity Analysis : Use molecular docking or frontier molecular orbital (FMO) theory to predict reactive sites on the tetrahydronaphthalene core for targeted modifications (e.g., halogenation, sulfonation) .

Q. What experimental strategies address discrepancies in reported reaction yields for this compound?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (e.g., ethanol vs. THF), catalyst loading, and reaction time. For example, higher Pd/C loading (5-10%) may improve reductive amination efficiency .

- Impurity Profiling : Characterize by-products (e.g., over-reduced or oxidized derivatives) via LC-MS to identify yield-limiting side reactions .

Q. How can researchers design stable derivatives for biological activity studies?

- Methodological Answer :

- Protecting Group Strategies : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) or the hydroxyl group with TBS (tert-butyldimethylsilyl) during functionalization steps. Deprotect under mild acidic conditions (e.g., TFA for Boc) .

- Salt Formation : Explore alternative salts (e.g., sulfate, mesylate) to improve solubility or crystallinity for X-ray diffraction studies .

Data Interpretation and Contradictions

Q. How should conflicting data on the compound’s stability under acidic/basic conditions be resolved?

- Methodological Answer :

- pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) across pH ranges (1-10). Monitor degradation via HPLC and identify breakdown products (e.g., ring-opening or oxidation derivatives) .

- Mechanistic Insights : Use computational tools (e.g., molecular dynamics) to model protonation states and predict vulnerable bonds (e.g., C-N in the amino group) .

Q. What methodologies validate the compound’s role in receptor-binding studies?

- Methodological Answer :

- Radioligand Displacement Assays : Label the compound with or and measure binding affinity (K) to target receptors (e.g., adrenergic or serotonin receptors). Compare with structurally similar controls .

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions to identify critical binding motifs (e.g., hydrogen bonding with the hydroxyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.